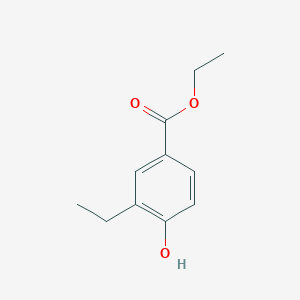
Ethyl 3-ethyl-4-hydroxybenzoate
Cat. No. B8283867
M. Wt: 194.23 g/mol
InChI Key: SPHBTUOTNSSTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05691349
Procedure details


Thionyl chloride (3 ml) was added dropwise over a period of 2 minutes to ethanol (50 ml) at -10° C. whilst under an atmosphere of argon. The reaction mixture was stirred at -10° C. for 20 minutes and then allowed to warm to ambient temperature. A solution of 3-ethyl-4-hydroxybenzoic acid (3.5 g) in ethanol was added to the reaction mixture dropwise, with cooling (ice-bath). The reaction mixture was allowed to warm to ambient temperature and stirred overnight. The ethanol was removed by evaporation and the residue was partitioned between ethyl acetate (100 ml) and 1M aqueous sodium hydroxide solution (50 ml). The phases were separated and the aqueous phase washed with ethyl acetate (50 ml). The ethyl acetate extracts were combined, washed with water (50 ml) brine (50 ml), dried (MgSO4) and evaporated. The residue, an oil, crystallised on standing to give a solid which was triturated with 10% diethyl ether/pentane to give ethyl 3-ethyl-4-hydroxybenzoate as a solid (1.4 g), m.p. 73°-74° C.; microanalysis, found: C, 68.4; H, 7.7%; C11H14O3 requires: C, 68.0; H, 7.3%; NMR: 1.15(3H,t), 1.3(3H,t), 2.55(2H,q), 4.25(2H,q), 6.85(2H,d), 7.65(2H,m), 10.15(1H,s).




Identifiers


|
REACTION_CXSMILES
|
S(Cl)(Cl)=O.[CH2:5]([C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=1[OH:16])[C:10]([OH:12])=[O:11])[CH3:6].[CH2:17](O)[CH3:18]>>[CH2:5]([C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=1[OH:16])[C:10]([O:12][CH2:17][CH3:18])=[O:11])[CH3:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
3.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C=1C=C(C(=O)O)C=CC1O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at -10° C. for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to ambient temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling (ice-bath)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to ambient temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethanol was removed by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between ethyl acetate (100 ml) and 1M aqueous sodium hydroxide solution (50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the aqueous phase washed with ethyl acetate (50 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (50 ml) brine (50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue, an oil, crystallised
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was triturated with 10% diethyl ether/pentane
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1C=C(C(=O)OCC)C=CC1O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
